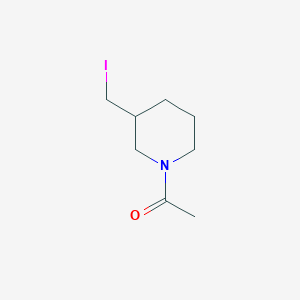

1-(3-Iodomethyl-piperidin-1-yl)-ethanone

Description

BenchChem offers high-quality 1-(3-Iodomethyl-piperidin-1-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Iodomethyl-piperidin-1-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(iodomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNGRGPGIATBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility of 1-Acetyl-3-(iodomethyl)piperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Acetyl-3-(iodomethyl)piperidine, a key synthetic intermediate in pharmaceutical research. Due to the scarcity of publicly available quantitative data for this specific compound, this document synthesizes a predictive solubility profile based on first-principle structural analysis and the known properties of its constituent chemical moieties. We delve into the physicochemical characteristics of the molecule, predicting its behavior in a range of common organic solvents, from polar protic to nonpolar aprotic systems. Critically, this guide furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively handle, formulate, and utilize 1-Acetyl-3-(iodomethyl)piperidine in a laboratory setting.

Introduction: The Synthetic Challenge

1-Acetyl-3-(iodomethyl)piperidine is a substituted piperidine derivative of significant interest in medicinal chemistry. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds.[1][2] The introduction of an iodomethyl group provides a reactive handle for further synthetic transformations, such as nucleophilic substitutions, making it a valuable building block for more complex molecules.[1]

However, the successful application of any synthetic intermediate is fundamentally dependent on its solubility characteristics. Solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization, chromatography), and formulation strategies. A poorly understood solubility profile can lead to suboptimal reaction kinetics, low yields, and significant challenges in downstream processing. This guide aims to bridge the knowledge gap by providing a robust predictive framework and a definitive experimental protocol to empower researchers in their synthetic endeavors.

Physicochemical Properties & Structural Analysis

To predict the solubility of 1-Acetyl-3-(iodomethyl)piperidine, we must first dissect its molecular structure and the properties imparted by each functional group.

-

Core Structure: Piperidine, 1-acetyl-3-(iodomethyl)-

-

Molecular Formula: C₈H₁₄INO

-

Molecular Weight: 267.11 g/mol

The molecule's behavior is a composite of three key components:

-

The Piperidine Ring: This saturated heterocyclic amine is the foundational scaffold. While the hydrocarbon backbone is nonpolar, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor.[3] The parent piperidine molecule is miscible with water and highly soluble in most organic solvents.[4]

-

The N-Acetyl Group: The addition of an acetyl group to the piperidine nitrogen fundamentally alters its properties. It forms an amide bond, which is polar and can participate in dipole-dipole interactions. This group generally increases the molecule's polarity compared to the parent amine.

-

The 3-(Iodomethyl) Substituent: This is the most significant modification. The carbon-iodine bond is polarizable, and the iodine atom is large, contributing significantly to the overall molecular weight and van der Waals surface area. Halogenation, particularly with larger halogens like iodine, often increases lipophilicity and can lead to specific interactions in solution.[5] This group is expected to decrease solubility in polar protic solvents like water but may enhance it in less polar or more polarizable solvents like dichloromethane.

Predicted Solubility Profile

Based on the structural analysis, we can predict the qualitative solubility of 1-Acetyl-3-(iodomethyl)piperidine across a spectrum of common laboratory solvents. The principle of "like dissolves like" is the primary guiding factor.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The acetyl group's polarity and the piperidine nitrogen's ability to accept hydrogen bonds should facilitate strong interactions with these solvents. |

| Water | Low to Moderate | The increased lipophilicity and molecular weight from the iodomethyl group and the piperidine ring are expected to limit aqueous solubility despite the polar amide. pH adjustment to acidic conditions would likely increase solubility by protonating the piperidine nitrogen (if the amide were hydrolyzed).[3] | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | These solvents are excellent at solvating polar molecules through strong dipole-dipole interactions. The polar amide and the polarizable C-I bond will interact favorably with these solvents. |

| Dichloromethane (DCM) | Very High | DCM is an excellent solvent for moderately polar compounds. Its ability to engage in dipole-dipole interactions and its polarizability make it well-suited to solvate all features of the target molecule. | |

| Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess a good balance of polarity and nonpolar character, making them effective for dissolving molecules with mixed functionality like 1-Acetyl-3-(iodomethyl)piperidine. | |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to Low | While the piperidine ring offers some nonpolar character, the high polarity of the N-acetyl group will likely limit solubility in highly nonpolar solvents. Solubility is expected to be higher in toluene than in hexanes due to pi-stacking interactions. |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move beyond prediction to quantitative data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[6][7] This protocol ensures that the measurement reflects a true equilibrium state, providing reliable and reproducible data.

Materials and Equipment

-

1-Acetyl-3-(iodomethyl)piperidine (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.01 mg)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or rotator

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Action: Add an excess amount of solid 1-Acetyl-3-(iodomethyl)piperidine to a pre-weighed glass vial. An excess is critical; visually confirm that undissolved solid remains at the bottom of the vial.

-

Causality: The presence of excess solid is mandatory to ensure that the solvent becomes saturated and is in thermodynamic equilibrium with the solid phase.[7] Without it, you would only measure that the compound is soluble up to the tested concentration, not its maximum capacity.

-

-

Solvent Addition:

-

Action: Accurately add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial.

-

Causality: A precise volume is required for the final concentration calculation. Using calibrated pipettes minimizes measurement error.

-

-

Equilibration:

-

Action: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vial for 24 to 48 hours.

-

Causality: Solubility is temperature-dependent. A constant temperature ensures a stable thermodynamic state.[8] The extended agitation period allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of solubility.[6]

-

-

Phase Separation:

-

Action: After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2 hours.

-

Causality: This allows the excess, undissolved solid to settle, preventing it from being carried over into the next step and artificially inflating the measured concentration.

-

-

Sample Collection and Filtration:

-

Action: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical self-validating step to remove any microscopic, suspended solid particles that could lead to an overestimation of solubility. The filter material must be chemically inert to the solvent to prevent leaching or compound adsorption.

-

-

Sample Dilution:

-

Action: Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Causality: HPLC detectors have a limited linear response range. Accurate dilution is essential for accurate quantification.

-

-

Quantitative Analysis (HPLC):

-

Action: Analyze the diluted samples via a validated HPLC method. Create a multi-point calibration curve using standards of known concentration. Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Causality: HPLC provides the sensitivity and specificity needed to accurately quantify the solute concentration. A proper calibration curve ensures the validity of the measurement.[9]

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While direct experimental data for 1-Acetyl-3-(iodomethyl)piperidine is not widely published, a robust understanding of its solubility can be achieved through structural analysis and predictive reasoning. The compound is anticipated to be highly soluble in polar aprotic and protic organic solvents and less soluble in nonpolar solvents and water. This guide provides not only this predictive framework but also a detailed, authoritative experimental protocol to enable researchers to generate precise, quantitative solubility data. Adherence to this methodology will ensure reliable results, facilitating more efficient and successful synthetic planning, process development, and formulation for this valuable chemical intermediate.

References

- Vertex AI Search. (2026). solubility experimental methods.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Smolecule. (2023, August 15). Buy 1-Acetylpiperidine | 618-42-8.

- Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- CymitQuimica. (n.d.). CAS 618-42-8: 1-Acetylpiperidine.

- Wikipedia. (n.d.). Piperidine.

- Ataman Kimya. (n.d.). PIPERIDINE.

- Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

-

Cavasotto, C. N., et al. (2025, November 20). Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[10]uril guests: experimental and computational insights into supramolecular binding. PMC. Retrieved from

- Feng, C., et al. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC - NIH.

- Sugimoto, H., et al. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

Sources

- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramolecular binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raytor.com [raytor.com]

- 7. researchgate.net [researchgate.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. CAS 618-42-8: 1-Acetylpiperidine | CymitQuimica [cymitquimica.com]

Piperidine Architectures in Medicinal Chemistry: From Privileged Scaffolds to Sp3-Rich Building Blocks

Executive Summary: The Pharmacophore of Choice

In the landscape of modern drug discovery, the piperidine ring is not merely a linker; it is a privileged scaffold found in over 70 FDA-approved therapeutics. Its ubiquity stems from a unique convergence of structural and physicochemical properties:

-

Vector Positioning: The chair conformation allows for precise equatorial/axial display of substituents, enabling high-fidelity mapping to 3D biological targets (e.g., GPCRs, kinases).

-

Physicochemical Modulation: With a pKa typically between 9–11, piperidines exist largely as cations at physiological pH, enhancing aqueous solubility and facilitating cation-

interactions with aromatic residues (Trp, Phe, Tyr) in binding pockets. -

Metabolic Stability: Unlike planar heteroaromatics (pyridines, furans), the

-rich piperidine core resists oxidative flattening, though it remains a site for CYP450-mediated oxidation, necessitating strategic substitution (e.g., fluorination) to block metabolic soft spots.

This guide details the strategic deployment of piperidine building blocks, moving beyond classical reduction methods to modern C-H functionalization and stereocontrolled synthesis.[1]

Strategic Functionalization & SAR Logic

Effective utilization of piperidine requires understanding how substitution patterns dictate biological activity.

Positional SAR Analysis

| Position | Structural Role | Synthetic Accessibility | Key Drug Examples |

| N1 (Nitrogen) | Primary vector for linkers; modulates pKa and solubility. | High (Alkylation, Reductive Amination, Buchwald) | Donepezil (Benzyl linker), Fentanyl (Phenethyl) |

| C2 ( | Stereogenic center; induces significant conformational constraint (A-strain). | Moderate (Lithiation, reduction of 2-sub-pyridines) | Methylphenidate (Ritalin), Ropivacaine |

| C3 ( | Fine-tuning of vector angles; often breaks symmetry to improve selectivity. | Difficult (Requires specific precursors or C-H activation) | Paroxetine (3,4-disubstituted), Tiagabine |

| C4 ( | Distal binding element; ideal for rigidifying spirocycles or aryl appendages. | High (Ketone reduction, Grignard addition) | Haloperidol , Loratadine , Fexofenadine |

The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing fraction sp3 (

-

Spiro-Piperidines: Fusing the C4 position creates spirocycles (e.g., spiro[indene-piperidine]) that lock conformation and prevent metabolic N-dealkylation.

-

Bridged Systems: 8-azabicyclo[3.2.1]octane (tropane) derivatives are essentially bridged piperidines that offer rigidified vectors for receptor selectivity.

Advanced Synthetic Methodologies

While catalytic hydrogenation of pyridines remains the industrial workhorse, it lacks the precision for late-stage diversification. We focus here on Direct C-H Functionalization , a transformational approach for generating libraries of analogs from a single parent molecule.

Workflow Visualization: Classical vs. Modern

The following diagram contrasts the traditional "de novo" ring construction with modern late-stage functionalization.

Figure 1: Comparison of linear synthesis (reduction) vs. divergent synthesis (C-H functionalization).

Detailed Protocol: Photoredox -C-H Arylation

Objective: Direct installation of an aryl group at the

Mechanism: This protocol utilizes photoredox catalysis to generate an

Reagents & Equipment

-

Substrate: N-Boc-piperidine (1.0 equiv).

-

Aryl Halide: 4-Bromobenzonitrile (1.5 equiv).

-

Photocatalyst:

(1 mol%). -

Nickel Catalyst:

(5 mol%) + dtbbpy (5 mol%). -

Base: Quinuclidine (Catalytic HAT agent) or

. -

Solvent: Acetonitrile (degassed).

-

Light Source: Blue LED (450 nm).

Step-by-Step Methodology

-

Reaction Setup (Glovebox/Schlenk):

-

In an 8 mL vial equipped with a stir bar, add N-Boc-piperidine (0.5 mmol, 92.5 mg), 4-Bromobenzonitrile (0.75 mmol, 136 mg), and the Iridium photocatalyst (5.6 mg, 0.005 mmol).

-

Add the Nickel catalyst solution (pre-mixed

and ligand in solvent) to the vial. -

Add base (

, 1.5 equiv) and Quinuclidine (0.2 equiv) if using a HAT (Hydrogen Atom Transfer) mechanism. -

Dilute with anhydrous, degassed Acetonitrile (5 mL). Seal with a septum cap.

-

-

Irradiation:

-

Place the vial in a photoreactor or approx. 2 cm away from a Blue LED strip (34 W fan-cooled).

-

Stir vigorously at room temperature (

) for 18–24 hours. -

Note: The fan is critical to maintain ambient temperature; excessive heat can degrade the catalyst.

-

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (

) and brine ( -

Dry the organic layer over

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-20%).

-

Expected Yield: 70–85% of the

-arylated product.

-

Validation & QC

-

NMR: Look for the diagnostic doublet-of-doublets (dd) or broad multiplet at ~5.5 ppm (depending on rotamers) for the

-proton. -

Chiral HPLC: If using a chiral ligand (e.g., bioxazoline), assess enantiomeric excess (ee). Standard conditions yield racemates unless chiral catalysts are employed.

Case Studies: Piperidine in Blockbuster Drugs

Donepezil (Aricept) - The Binding Anchor

-

Indication: Alzheimer's Disease (AChE Inhibitor).[4]

-

Piperidine Role: The piperidine nitrogen is protonated at physiological pH. This cation forms a critical cation-

interaction with the indole ring of Trp86 in the acetylcholinesterase active site. -

Synthesis Insight: The benzyl-piperidine moiety is typically assembled via reductive amination of 4-formyl-N-benzylpiperidine or alkylation strategies.

Paroxetine (Paxil) - Stereochemical Precision

-

Indication: SSRI (Antidepressant).[5]

-

Piperidine Role: A 3,4-disubstituted piperidine.[6][7] The trans-(3S,4R) configuration is essential for potency.

-

Synthesis Insight: Synthesizing the trans-3,4-disubstitution pattern is challenging. Industrial routes often involve enzymatic resolution or asymmetric conjugate addition to pyridinium salts followed by reduction.

Emerging: Biocatalytic C-H Oxidation

A 2024 breakthrough by collaborative teams (Rice/Scripps) introduced a chemo-enzymatic route.[8]

-

Step 1: An engineered P450 enzyme selectively hydroxylates a specific C-H bond on the piperidine ring.

-

Step 2: The resulting alcohol is converted to a radical precursor (e.g., oxalate) and coupled via Ni-electrocatalysis.

-

Impact: This reduces step counts from >10 to ~3 for complex substituted piperidines.

Future Outlook: The "Sp3-Rich" Era

The future of piperidine chemistry lies in scaffold hopping to bicyclic analogs to secure intellectual property and improve metabolic stability.

-

Trend: Shift from simple N-alkyl piperidines to 2-azaspiro[3.3]heptanes and 3-azabicyclo[3.1.0]hexanes .

-

Library Synthesis: Parallel synthesis using C-H activation will dominate, allowing the rapid generation of "analog clouds" around a hit molecule.

References

-

Glorius, F. et al. (2019).[2] "Dearomatization strategies for the synthesis of fluorinated piperidines." Nature Chemistry. Link

-

Sarpong, R. et al. (2020).[9] "C-H Functionalization of Piperidines via Norrish-Yang Cyclization." Journal of the American Chemical Society. Link

-

Rice University & Scripps Research Team. (2024).[8][10] "Biocatalytic C-H oxidation and radical cross-coupling for piperidine synthesis." Science. Link

-

Baudoin, O. et al. (2017).

-arylation of piperidines." Angewandte Chemie International Edition. Link -

FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations." Link

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. sciencedaily.com [sciencedaily.com]

Advanced Synthesis of Iodinated Piperidines: A Technical Guide for Medicinal Chemistry Scaffolds

Topic: Literature reviews on iodinated piperidine synthesis Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iodinated piperidines are high-value pharmacophores and metabolic scaffolds in modern drug discovery. Unlike their brominated or chlorinated counterparts, iodopiperidines offer superior reactivity in palladium-catalyzed cross-coupling reactions (Negishi, Suzuki-Miyaura, Sonogashira) and serve as critical precursors for rapid structural diversification. This guide synthesizes field-proven protocols for generating regioselective iodinated piperidine cores, moving beyond generic textbook methods to focus on scalable, high-fidelity synthetic routes.

Strategic Importance & Mechanistic Considerations

The synthesis of iodinated piperidines is often complicated by the basicity of the amine and the conformational flexibility of the ring. Successful strategies must address:

-

N-Protection: Essential to prevent N-alkylation/oxidation side reactions (Boc, Cbz, or Bn groups are standard).

-

Stereoelectronic Control: Overcoming the preference for 5-exo-trig cyclization in radical manifolds to achieve the 6-endo piperidine core.

-

C-I Bond Stability: Preventing elimination to enamines under basic conditions.

Methodology A: Direct Functional Group Interconversion (C4-Functionalization)

Target: N-Boc-4-iodopiperidine Primary Application: Synthesis of 4-aryl piperidines via cross-coupling.

The most robust route to 4-iodopiperidines utilizes the Appel Reaction conditions on commercially available 4-hydroxypiperidines. This method is preferred over Finkelstein conditions (displacement of mesylates) due to its "one-pot" efficiency and inversion of configuration (Walden inversion), which allows for stereochemical control if starting from chiral alcohols.

Experimental Protocol

Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Triphenylphosphine (

-

Preparation: Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous DCM (200 mL) under

atmosphere. -

Activation: Add

(16.9 g, 64.6 mmol) and imidazole (5.07 g, 74.5 mmol). Cool the mixture to 0°C. -

Iodination: Add iodine (15.1 g, 59.6 mmol) slowly in portions to control the exotherm. The solution will turn dark initially and fade as the iodine is consumed.

-

Reaction: Stir at room temperature for 18 hours. Monitor by TLC (stain with ninhydrin or

). -

Workup: Dilute with water and extract with diethyl ether or DCM. Wash organic layers with saturated

(to remove excess iodine), water, and brine. -

Purification: Dry over

, concentrate, and triturate the residue with hexanes to precipitate triphenylphosphine oxide (

Yield: ~93% (Colorless oil/solid).

Mechanistic Pathway (Appel Reaction)

The reaction proceeds via the formation of an oxyphosphonium intermediate, which transforms the hydroxyl group into a highly reactive leaving group. The iodide ion then attacks via an

Figure 1: Mechanistic flow of the Appel reaction converting hydroxy-piperidine to iodo-piperidine.

Methodology B: Iodine-Catalyzed C(sp³)-H Amination (C2-Functionalization)

Target: 2-Substituted Piperidines Primary Application: Direct construction of the piperidine core from acyclic precursors.

This is an advanced, "atom-economical" method utilizing a visible-light-induced radical pathway. Unlike traditional Hofmann-Löffler-Freytag (HLF) reactions which favor pyrrolidines (5-membered rings), this modified protocol uses molecular iodine as a catalyst to selectively favor the 6-endo cyclization.

Experimental Protocol

Reagents: 5-aryl-pentan-1-amine derivative (N-protected), Molecular Iodine (

-

Setup: Charge a Schlenk tube with the amine substrate (0.2 mmol),

(5 mol%), and oxidant (e.g., PhI(OAc)2, 1.5 eq). -

Irradiation: Irradiate the mixture with Blue LEDs (450-460 nm) at room temperature for 16–24 hours.

-

Mechanism Check: The reaction generates an N-centered radical which performs a 1,5-Hydrogen Atom Transfer (HAT). The iodine acts as a radical chaperone, trapping the C-radical to form a C-I bond, which is then displaced by the nitrogen.

-

Workup: Quench with saturated

, extract with DCM, and purify via silica gel chromatography.

Key Insight: The use of iodine prevents the "chain-shortening" often seen in radical cyclizations, allowing for high selectivity toward the piperidine ring.

Radical Cycle Visualization

Figure 2: Iodine-catalyzed radical cycle for C(sp3)-H amination leading to piperidine formation.

Methodology C: Stereoselective Synthesis of 3-Iodopiperidines

Target: Chiral 3-Iodopiperidines Primary Application: Enantioenriched scaffolds for fragment-based drug design.

Direct iodination at the C3 position is challenging due to electronic deactivation. The most reliable route involves the stereoselective reduction of 3-hydroxypyridine or 3-piperidone followed by functional group interconversion.

Workflow

-

Precursor Synthesis: Hydrogenation of 3-hydroxypyridine (Rh/C catalyst) yields 3-hydroxypiperidine.

-

Resolution: Enzymatic resolution (using Ketoreductases, KREDs) or chemical resolution (L-camphorsulfonic acid) yields (S)-N-Boc-3-hydroxypiperidine (>99% ee).

-

Iodination:

-

Step A: Mesylation (

) of the chiral alcohol. -

Step B: Finkelstein displacement (

, Acetone/Reflux). -

Note: This

displacement inverts the stereocenter (e.g., (S)-OH

-

Comparative Data Table

| Parameter | Method A: Appel Reaction | Method B: Radical C-H Amination | Method C: Chiral Pool/Finkelstein |

| Target Position | C4 (Gamma) | C2 (Alpha) / Ring Closure | C3 (Beta) |

| Substrate | 4-Hydroxypiperidine | Acyclic Amines | 3-Hydroxypyridine/piperidone |

| Key Reagent | |||

| Stereochemistry | Inversion ( | Diastereoselective (Substrate control) | High (Enzymatic resolution) |

| Typical Yield | 90-95% | 60-80% | 75-85% (post-resolution) |

| Scalability | High (kg scale) | Moderate (Photochem limit) | High (Industrial enzymes) |

References

- N-Boc-4-iodopiperidine Synthesis: Source: ChemicalBook / Vertex AI Grounding. Protocol: Synthesis of N-Boc-4-iodopiperidine from N-Boc-4-hydroxypiperidine via Appel reaction.

-

Iodine-Catalyzed C-H Amination

-

Stereoselective 3-Hydroxypiperidine Synthesis

-

Iodocyclization Mechanisms

Sources

- 1. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Utilization of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone

Executive Summary: The "Make vs. Buy" Paradox

In modern medicinal chemistry, 1-(3-Iodomethyl-piperidin-1-yl)-ethanone (CAS: 181999-37-1) serves as a high-value electrophilic building block. Its primary utility lies in the introduction of the N-acetyl-piperidine motif via alkylation, a critical step in synthesizing covalent inhibitors, PROTAC linkers, and GPCR ligands.

However, this molecule presents a classic supply chain paradox. While commercially listed, its nature as a primary alkyl iodide renders it photolabile and prone to degradation (liberation of

The Scientist’s Verdict: Relying solely on direct commercial procurement for this specific iodide is high-risk. A robust sourcing strategy requires a dual approach: validated procurement of fresh stock or in-house synthesis from the stable alcohol precursor.

The Commercial Landscape

Direct Sourcing (CAS: 181999-37-1)

Direct procurement is viable only for small-scale, immediate-use applications. Bulk storage is not recommended.

| Parameter | Specification |

| CAS Number | 181999-37-1 |

| Primary Vendors | Enamine, WuXi AppTec, Aurora Fine Chemicals (via aggregators) |

| Aggregators | eMolecules, SciFinder-n, PubChem |

| Typical Purity | |

| Cost Estimate | High ($500 - $1,500 / gram) due to instability |

| Lead Time | 2-4 weeks (often made-to-order) |

The Strategic Alternative: Precursor Sourcing

For campaigns requiring >5 grams, the "Senior Scientist" recommendation is to purchase the stable alcohol precursor and perform a Just-In-Time (JIT) iodination.

| Precursor Molecule | CAS Number | Stability | Availability |

| 1-[3-(Hydroxymethyl)-1-piperidinyl]ethanone | 170302-87-1 | High (Shelf-stable) | High (Catalog Item) |

| 3-(Hydroxymethyl)piperidine | 4606-65-9 | High | Very High (Commodity) |

Decision Logic: Sourcing Strategy Workflow

The following decision tree illustrates the logic for selecting the optimal sourcing route based on project scale and timeline.

Figure 1: Strategic decision matrix for sourcing unstable alkyl iodides. Blue nodes indicate decision points; Green indicates purchasing; Red indicates synthesis.

Technical Protocol: In-House Synthesis (The "Make" Option)

If direct sourcing is unavailable or the material arrives degraded (pink/purple discoloration), use this validated protocol. This method uses the Appel Reaction , which is superior to Finkelstein conditions for this substrate due to milder conditions and easier purification.

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

1-[3-(Hydroxymethyl)-1-piperidinyl]ethanone (1.0 eq)

-

Triphenylphosphine (

) (1.2 eq) -

Imidazole (1.5 eq)

-

Iodine (

) (1.2 eq) -

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve the alcohol precursor, -

Addition: Cool the solution to 0°C. Add Iodine portion-wise over 15 minutes. Why? Controlling the exotherm prevents side reactions and ensures the formation of the phosphonium intermediate.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin or PMA; iodine is UV active but weak).

-

Workup: Quench with saturated aqueous

(Sodium Thiosulfate). Why? This reduces unreacted iodine (purple) to iodide (colorless), preventing product degradation during isolation. -

Extraction: Extract with DCM (3x). Wash organics with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). Note: The product is less polar than the alcohol.

Quality Assurance: A Self-Validating System

Trusting a vendor's Certificate of Analysis (CoA) for alkyl iodides is dangerous due to transit degradation. You must implement a Self-Validating QC System .

The "Pink Test" (Visual Inspection)

-

Observation: Pure alkyl iodides are colorless to pale yellow oils/solids.

-

Fail State: A pink or violet hue indicates free iodine (

) liberation, signaling C-I bond homolysis. -

Remediation: If pink, dissolve in

and wash with dilute

NMR Diagnostic Criteria

The shift of the methylene protons adjacent to the functional group provides absolute confirmation of transformation.

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |

| -CH₂-OH (Precursor) | 3.40 - 3.60 | Doublet/Multiplet | Baseline |

| -CH₂-I (Product) | 3.15 - 3.25 | Doublet ( | Upfield Shift |

| N-Acetyl ( | 2.05 - 2.10 | Singlet | Constant (Internal Std) |

Functional QC Workflow

Figure 2: Quality Control workflow ensuring chemical integrity before application.

Storage and Handling Standards

To maintain the integrity of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone, strict adherence to the following protocols is required:

-

Copper Stabilization: Add a small strip of activated copper wire to the storage vial. Copper scavenges free iodine radicals, inhibiting the auto-catalytic decomposition loop.

-

Light Protection: Store in amber glass vials wrapped in aluminum foil.

-

Temperature: Long-term storage at -20°C is mandatory.

-

Inert Atmosphere: Flush headspace with Argon (heavier than air) rather than Nitrogen for optimal protection.

References

- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational chemistry for alcohol-to-halide conversion).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-acetylpiperidine derivatives. Retrieved from [Link]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Iodomethyl Piperidine via the Finkelstein Reaction for Pharmaceutical Scaffolding

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2] 3-Iodomethyl piperidine, in particular, is a highly valuable building block, enabling the introduction of the piperidine ring into larger molecules through nucleophilic substitution or cross-coupling reactions. This application note provides a detailed, field-proven protocol for the synthesis of 3-iodomethyl piperidine hydrochloride. The synthesis proceeds via a two-step sequence: the preparation of an N-Boc protected 3-(tosyloxymethyl)piperidine precursor, followed by a robust Finkelstein halogen exchange reaction. We delve into the causality behind experimental choices, provide comprehensive, step-by-step procedures, and outline critical safety and characterization data to ensure reliable and reproducible execution for researchers in drug discovery and development.

Scientific Principle: The Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from other alkyl halides or sulfonates.[3] The reaction operates via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this protocol, the key transformation involves the displacement of a tosylate (p-toluenesulfonate) group, an excellent leaving group, by an iodide ion.

The reaction is governed by Le Châtelier's principle.[5][6] The choice of acetone as the solvent is critical; sodium iodide (NaI) is soluble in acetone, whereas the byproduct, sodium tosylate (NaOTs), is poorly soluble. This insolubility causes the sodium tosylate to precipitate from the reaction mixture as it forms, effectively removing a product from the equilibrium and driving the reaction to completion.[5]

The SN2 nature of the reaction dictates that it is most efficient for primary and secondary substrates, such as the primary tosylate used in this procedure, due to minimal steric hindrance.[6][7]

Overall Synthesis Workflow

The synthesis is a three-stage process beginning with commercially available starting materials, proceeding through the key Finkelstein reaction, and concluding with deprotection to yield the final, ready-to-use product.

Caption: Workflow for the synthesis of 3-Iodomethyl Piperidine HCl.

Detailed Experimental Protocols

PART A: Precursor Synthesis – N-Boc-3-(tosyloxymethyl)piperidine

Rationale: The hydroxyl group of the starting material is a poor leaving group. Converting it to a tosylate creates an excellent leaving group, primed for SN2 displacement by the iodide ion. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen from reacting with the tosyl chloride and prevents potential side reactions in the subsequent Finkelstein step.

Materials:

-

N-Boc-3-(hydroxymethyl)piperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-(hydroxymethyl)piperidine (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the piperidine nitrogen and driving the reaction forward.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, N-Boc-3-(tosyloxymethyl)piperidine, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The product appears as a white solid or a colorless oil.[8]

PART B: Finkelstein Reaction – N-Boc-3-iodomethyl piperidine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the N-Boc-3-(tosyloxymethyl)piperidine (1.0 eq) from Part A in anhydrous acetone (approx. 0.1 M concentration).

-

Add sodium iodide (NaI) (3.0 eq). Causality Note: A significant excess of NaI is used to ensure a high concentration of the nucleophile, maximizing the reaction rate according to the principles of SN2 kinetics.

-

Heat the reaction mixture to reflux (approx. 56 °C) with vigorous stirring. A white precipitate (sodium tosylate) should begin to form.

-

Maintain the reflux for 4-8 hours. Monitor the reaction by TLC until the starting tosylate is no longer visible.

-

After completion, cool the mixture to room temperature.

PART C: Workup and Purification

-

Remove the bulk of the acetone using a rotary evaporator.

-

Re-dissolve the resulting residue in a mixture of ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-

Wash the organic layer with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield N-Boc-3-iodomethyl piperidine as a pale yellow oil or solid.

PART D: Boc Deprotection – 3-Iodomethyl piperidine Hydrochloride

Rationale: The Boc protecting group is acid-labile. Treatment with a strong acid cleaves the carbamate to release the free amine, which is isolated as a stable hydrochloride salt.

Procedure:

-

Dissolve the purified N-Boc-3-iodomethyl piperidine (1.0 eq) from Part C in a minimal amount of anhydrous DCM or diethyl ether.

-

Cool the solution to 0 °C.

-

Add a solution of 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate will form.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure. If necessary, triturate the residue with cold diethyl ether to induce precipitation and wash the resulting solid.

-

Filter the solid and dry it under vacuum to obtain 3-iodomethyl piperidine hydrochloride as a white or off-white solid.

Data Summary and Characterization

| Parameter | Precursor Synthesis (Tosylation) | Finkelstein Reaction | Deprotection |

| Starting Material | N-Boc-3-(hydroxymethyl)piperidine | N-Boc-3-(tosyloxymethyl)piperidine | N-Boc-3-iodomethyl piperidine |

| Key Reagents | TsCl, Et₃N | NaI | 4M HCl in Dioxane |

| Solvent | Dichloromethane (DCM) | Acetone | Dioxane/DCM |

| Temperature | 0 °C to Room Temp. | Reflux (~56 °C) | 0 °C to Room Temp. |

| Typical Time | 12-16 hours | 4-8 hours | 2-4 hours |

| Expected Yield | >90% | 80-95% | >95% |

Expected Analytical Data for 3-Iodomethyl piperidine HCl:

-

¹H NMR: Expect characteristic peaks for the piperidine ring protons, and a downfield-shifted doublet around 3.2-3.4 ppm corresponding to the -CH₂I protons. The N-H protons of the ammonium salt will appear as a broad singlet.

-

¹³C NMR: The carbon of the -CH₂I group will be significantly shifted upfield compared to its -CH₂OTs precursor, typically appearing around 5-15 ppm.

-

Mass Spec (ESI+): The molecular ion peak for the free base [M+H]⁺ should be observed at m/z = 226.0.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[9][10] All manipulations should be performed in a certified chemical fume hood.[9]

-

Reagent Handling:

-

Piperidine Derivatives: Piperidines are toxic, corrosive, and flammable. Avoid inhalation and skin contact.[11][12]

-

Alkyl Iodides: Products like 3-iodomethyl piperidine are potential lachrymators and alkylating agents. Handle with extreme care.

-

Sodium Iodide: Can be irritating and is hygroscopic. Keep the container tightly sealed.

-

Solvents: DCM is a suspected carcinogen. Acetone and ether are highly flammable. Keep away from ignition sources.[11][12]

-

-

Waste Disposal: All organic and halogenated waste must be disposed of in appropriately labeled containers according to institutional and local regulations.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Tosylation | Incomplete reaction; wet solvent or reagents. | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Increase reaction time or slightly increase equivalents of TsCl/Et₃N. |

| Finkelstein Reaction Stalls | Insufficient heating; poor quality NaI; water in acetone. | Ensure the reaction is at a full reflux. Use freshly opened, anhydrous acetone and dry NaI. Consider adding more NaI. |

| Difficult Purification | Co-elution of product and impurities. | Adjust the polarity of the eluent for column chromatography. If the product is an oil, try dissolving in a minimal amount of a solvent it is soluble in and precipitating it with a non-polar solvent. |

| Incomplete Deprotection | Insufficient acid or reaction time. | Add additional equivalents of HCl solution and allow the reaction to stir for a longer period. Monitor carefully by TLC. |

References

- SATHEE - IIT Kanpur. Finkelstein Reaction.

- Online Organic Chemistry Tutor. Finkelstein Reaction.

- The Finkelstein Reaction Mechanism. YouTube.

- Synthetic Map. Halogen exchange (SN2) (Reaction of Finkelstein).

- J&K Scientific LLC. Finkelstein Reaction.

- Safety D

- TCI Chemicals.

- Sigma-Aldrich.

- Penta Chemicals.

- Grokipedia. Finkelstein reaction.

- Organic Syntheses. Org. Synth. 2005, 81, 121.

- J&K Scientific LLC. Finkelstein Reaction.

- Molecules.

- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. jk-sci.com [jk-sci.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. peptide.com [peptide.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pentachemicals.eu [pentachemicals.eu]

High-Efficiency N-Alkylation Protocol: Coupling 1-(3-Iodomethyl-piperidin-1-yl)-ethanone with Amines

Part 1: Strategic Overview & Chemical Context

The Scaffold and Significance

The compound 1-(3-Iodomethyl-piperidin-1-yl)-ethanone (CAS: 181999-37-1) is a critical building block in medicinal chemistry. It serves as an electrophilic "linker" that introduces the (N-acetylpiperidin-3-yl)methyl motif. This moiety is a bioisostere for cyclohexyl and phenyl rings, often improving solubility and metabolic stability (Fsp3 character) in kinase inhibitors and GPCR ligands.

Mechanistic Dynamics

The reaction is a classic bimolecular nucleophilic substitution (

-

Electrophile: The primary alkyl iodide is highly reactive due to the weak C-I bond and the excellent leaving group ability of the iodide ion (

). -

Nucleophile: Primary or secondary amines.[1]

-

Key Challenge: The primary risk is poly-alkylation (quaternization) when using primary amines, and elimination (E2) to form the exocyclic alkene under harsh basic conditions.

-

Selectivity Control: The

-acetyl group on the piperidine ring is electron-withdrawing, reducing the basicity of the piperidine nitrogen and preventing intramolecular cyclization or self-polymerization.

Part 2: Experimental Protocols

Protocol A: Standard Conditions (Inorganic Base)

Best for: Primary/Secondary amines with moderate nucleophilicity. Scalable and cost-effective.

Reagents:

-

Substrate: 1-(3-Iodomethyl-piperidin-1-yl)-ethanone (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv (Use higher excess if mono-alkylation of primary amine is critical)

-

Base: Potassium Carbonate (

), anhydrous, 325 mesh (2.0 – 3.0 equiv) -

Solvent: Acetonitrile (MeCN) [HPLC Grade]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

(3.0 mmol) in MeCN (5 mL). -

Amine Addition: Add the Amine nucleophile (1.2 mmol). Stir at room temperature for 10 minutes to ensure deprotonation/equilibration.

-

Substrate Addition: Add 1-(3-Iodomethyl-piperidin-1-yl)-ethanone (1.0 mmol) either as a solid or dissolved in a minimal amount of MeCN.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar).-

Note: Iodides are reactive; extreme heat (>80°C) may promote E2 elimination.

-

-

Monitoring: Monitor by LC-MS or TLC after 2 hours. Look for the disappearance of the iodide (UV active if formulated, or stain with

) and appearance of the product mass ( -

Workup:

-

Purification:

-

Acid/Base Extraction: If the product is basic, dissolve in 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH to pH 10, and extract into DCM.

-

Column Chromatography: DCM:MeOH (95:5 to 90:10) with 1%

is typically effective.

-

Protocol B: "Difficult" Substrates (Cesium/DMF)

Best for: Sterically hindered amines, anilines, or low-nucleophilicity heterocycles.

Reagents:

-

Base: Cesium Carbonate (

) (2.0 equiv) – The "Cesium Effect" improves solubility and reactivity. -

Solvent: N,N-Dimethylformamide (DMF) or DMSO (Dry).

-

Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional phase transfer catalyst.

Procedure Modifications:

-

Dissolve the amine and

in DMF (0.2 M concentration relative to substrate). -

Add the iodide substrate.[4]

-

Heat to 80°C .

-

Workup (Critical for DMF): Dilute reaction mixture with 10 volumes of 5% LiCl (aq) or water. Extract with EtOAc (

).[2][5] The LiCl wash helps remove DMF from the organic layer.

Protocol C: High-Throughput / Library Synthesis

Best for: 96-well plate parallel synthesis.

Reagents:

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

-

Solvent: DMF.

-

Scavenger: Polymer-supported Isocyanate (PS-NCO).

Workflow:

-

Dispense Amine (0.1 mmol) and DIPEA in DMF (500 µL) into wells.

-

Add Iodide solution (0.1 mmol in 200 µL DMF).

-

Shake at 70°C for 16 hours.

-

Purification: Add PS-NCO resin (3 equiv relative to excess amine) to scavenge unreacted nucleophile. Shake for 4 hours. Filter.

-

Evaporate solvent (Genevac) to yield crude product (typically >85% purity).

Part 3: Data Analysis & Troubleshooting

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Poor Nucleophilicity | Switch to Protocol B ( |

| Dialkylation | Primary Amine too reactive | Increase Amine equivalents to 3.0 - 5.0. Add Iodide slowly (dropwise). |

| Elimination Product | Basicity too high / Temp too high | Lower Temp to 40°C. Switch base to |

| Hydrolysis of Amide | Wet solvent + Strong Base | Ensure anhydrous solvents. Avoid hydroxide bases (NaOH/KOH). |

Mechanistic Visualization

The following diagram illustrates the competing pathways and the optimal flow for the

Caption: Reaction pathway analysis showing the desired

Experimental Workflow Logic

Caption: Decision tree for selecting the appropriate alkylation protocol based on amine nucleophilicity.

Part 4: References

-

BenchChem. Experimental procedure for N-alkylation of primary amines. (General protocols for alkyl halide coupling).

-

ChemicalBook. 1-(3-Iodomethyl-piperidin-1-yl)-ethanone Product Specifications. (Substrate physical properties).[6][7]

-

National Institutes of Health (NIH). Synthesis of Aminoethyl-Substituted Piperidine Derivatives. (Analogous piperidine alkylation chemistry).

-

[6]

-

-

Master Organic Chemistry. Alkylation of Amines: Challenges and Mechanisms. (Mechanistic grounding for

vs Elimination). -

ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (Protocol comparison for substituted piperidines).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthetic Routes for Functionalizing N-Acetyl Piperidines

Abstract & Strategic Overview

The piperidine ring is the most frequently occurring heterocycle in FDA-approved small molecule drugs. While

The

This guide details three validated protocols for functionalizing

-

The Shono Oxidation: The industry-standard for

-functionalization via -

Photoredox/Nickel Dual Catalysis: A mild, chemoselective route for

-arylation.[1] -

Distal C-H Insertion: Accessing the elusive C3/C4 positions via Rhodium carbenoid chemistry.

Protocol A: Electrochemical -Methoxylation (Shono Oxidation)[2]

Principles & Mechanism

The "Shono Oxidation" is the most robust method for functionalizing the

Mechanism:

-

Anodic Oxidation: The lone pair on the nitrogen (even in amides) is oxidized to a radical cation.

-

Deprotonation: Loss of a proton from the

-carbon generates a carbon-centered radical. -

Second Oxidation: Oxidation to the cation (iminium).

-

Trapping: Methanol attacks the cation to form the stable

-methoxy intermediate (

Visualization: The Shono Pathway

Figure 1: The two-stage Shono workflow: Electrochemical generation of the N,O-acetal followed by Lewis Acid-mediated nucleophilic substitution.[2]

Experimental Protocol (Batch Mode)

Target: Synthesis of 1-(2-methoxypiperidin-1-yl)ethan-1-one.

Materials:

-

Substrate:

-Acetyl piperidine (10 mmol). -

Solvent: Methanol (anhydrous).

-

Electrolyte:

(Tetraethylammonium p-toluenesulfonate) or -

Equipment: Beaker-type undivided cell, Carbon rod anode, Platinum or Carbon cathode, DC Power Supply.

Step-by-Step:

-

Preparation: Dissolve

-acetyl piperidine (1.27 g, 10 mmol) and -

Setup: Insert electrodes (Carbon/Carbon or Carbon/Pt) with a spacing of ~5 mm. Place the cell in a water bath to maintain temperature at 10–20°C (reaction is exothermic).

-

Electrolysis: Apply a constant current (CCE) of 0.2 A (approx current density 50 mA/cm²).

-

Monitoring: Pass 2.2 to 2.5 F/mol of electricity. Monitor consumption of starting material via TLC or GC.

-

Workup: Evaporate MeOH under reduced pressure. Resuspend residue in EtOAc/Brine. Extract, dry (

), and concentrate. -

Purification: The crude

-methoxy product is often pure enough (>90%) for the next step. If needed, purify via vacuum distillation (it may decompose on silica gel).

Step 2: Nucleophilic Substitution (The "Functionalization")

-

Dissolve the

-methoxy intermediate in DCM at -78°C. -

Add Lewis Acid (

or -

Add Nucleophile (e.g., Allyltrimethylsilane for allylation, or TMS-CN for cyanation).

-

Warm to RT.[3] Quench with

.

Critical Parameters:

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Temperature | 10–25°C | >30°C leads to over-oxidation or polymer formation. |

| Current Density | 50–100 mA/cm² | Too high causes electrode passivation (tarring). |

| Water Content | <0.1% | Water acts as a nucleophile, forming the hemiamidal which is unstable. |

Protocol B: Photoredox -Arylation (MacMillan/Doyle Type)

Principles & Mechanism

For direct C-H arylation without the methoxy intermediate, photoredox catalysis coupled with Nickel catalysis is the state-of-the-art. This method utilizes a Hydrogen Atom Transfer (HAT) catalyst to abstract the

Mechanism:

-

Photocatalyst (Ir/Ru): Excited by blue light, oxidizes the HAT catalyst.

-

HAT Catalyst: Quinuclidine or DABCO radical cation abstracts H from the

-position of the -

Nickel Cycle: The resulting

-amino radical is intercepted by a Ni(0)/Ni(II) aryl halide complex. -

Reductive Elimination: Forms the C-C bond.

Visualization: Dual Catalytic Cycle

Figure 2: Synergistic Photoredox/Nickel catalysis for direct Sp3-Sp2 coupling.

Experimental Protocol

Target:

Materials:

-

Catalyst:

(1 mol%). -

Ni Catalyst:

(5 mol%) + dtbbpy (5 mol%). -

HAT Reagent: Quinuclidine (or 3-acetoxyquinuclidine) (10 mol%).

-

Base:

or -

Solvent: DMSO or Acetonitrile (degassed).

-

Light Source: 34W Blue LED lamp.

Step-by-Step:

-

Glovebox/Schlenk: In a vial, combine Aryl Bromide (1.0 equiv),

-acetyl piperidine (3.0 equiv - excess is often required for high yields in HAT), Photocatalyst, Ni-catalyst, Ligand, and Base. -

Solvent: Add degassed DMSO.

-

Irradiation: Seal vial and irradiate with Blue LEDs with fan cooling (maintain ~25°C) for 24–48 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography.

Distal Functionalization (C3/C4): The Strategic Challenge

Direct functionalization of C3/C4 is difficult because the

The Solution: Rhodium Carbenoid Insertion (Davies/Reiser Method) To access the C4 position, one must override the electronic bias.

-

Reagent: Rhodium(II) carbenoids (from diazo compounds).

-

Catalyst:

(highly sterically bulky). -

Outcome: The bulky catalyst cannot access the C2 position due to the

-acetyl rotamers. It preferentially inserts into the most accessible C-H bond: C4 .

Comparative Selection Table:

| Desired Position | Recommended Method | Key Reagents | Ref |

| C2 ( | Shono Oxidation | Anode, MeOH, Allyl-TMS | [1, 2] |

| C2 ( | Photoredox/Ni | Ir-cat, Ni-cat, Ar-Br | [3, 4] |

| C3 ( | Indirect Route | Cyclopropanation of enecarbamate | [5] |

| C4 ( | Rh-Carbenoid | [5] |

References

-

Shono, T., et al. "Electroorganic chemistry. 46.

-position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 1981. Link -

Stahl, S. S., et al. "Aminoxyl-Mediated Electrochemical C–H Oxidation of Amides and Carbamates." Journal of the American Chemical Society, 2016. Link

-

MacMillan, D. W. C., et al.

-Amino Acids via Photoredox Catalysis."[4][5] Journal of the American Chemical Society, 2014.[4] Link -

MacMillan, D. W. C., et al.

-Amino Acids via the Merger of Photoredox and Nickel Catalysis." Journal of the American Chemical Society, 2015. Link -

Davies, H. M. L., Reiser, O., et al. "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." Chemistry – A European Journal, 2020. Link

Sources

C-C bond formation using 3-iodomethyl piperidine intermediates

From Classical Organometallics to Cross-Electrophile Coupling

Abstract

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. However, functionalization is often limited to the nitrogen atom or the 4-position due to synthetic accessibility. This guide details the use of N-Boc-3-iodomethyl piperidine as a versatile "exocyclic vector" for accessing sp³-rich chemical space. We provide validated protocols for transforming this primary alkyl iodide into complex scaffolds via Negishi coupling (Organozinc), Cross-Electrophile Coupling (Ni-Catalysis), and Giese Radical Addition .

Introduction: The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing the fraction of sp³-hybridized carbons (

3-Iodomethyl piperidine (N-protected) acts as a high-value linchpin because it serves as:

-

A Radical Precursor: The C-I bond is easily homolyzed (

) to generate a primary alkyl radical. -

An Electrophile: Suitable for nucleophilic displacement or oxidative addition to transition metals (Ni, Pd).

-

A Stereochemically Stable Scaffold: Unlike 3-iodo-piperidine (secondary halide on the ring), the radical or anion formed at the exocyclic methyl group does not directly destroy the stereocenter at C3, allowing for the preservation of enantiopurity during coupling.

Precursor Synthesis: The Self-Validating Route

Commercial availability of the iodide is variable. In-house synthesis from the alcohol is robust and cost-effective.

Target: N-Boc-3-(iodomethyl)piperidine Starting Material: N-Boc-3-piperidinemethanol

Protocol A: Mesylation/Finkelstein Sequence (Recommended)

This route is preferred over the Appel reaction (

Step 1: Mesylation

-

Dissolve N-Boc-3-piperidinemethanol (1.0 equiv) in DCM (0.2 M) under

. -

Cool to 0 °C. Add

(1.5 equiv). -

Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

-

Stir 2 h. Quench with

. Wash with brine, dry (-

QC Check:

NMR shift of

-

Step 2: Iodination (Finkelstein)

-

Dissolve crude mesylate in Acetone (0.5 M).

-

Add Sodium Iodide (NaI, 5.0 equiv). Note: Excess NaI drives the equilibrium.

-

Reflux (60 °C) for 12–18 h. A white precipitate (NaOMs) will form.

-

Workup (Critical): Cool, filter off solids. Concentrate filtrate. Redissolve in

. Wash with -

Purification: Silica gel chromatography (Hexanes/EtOAc). The iodide is light-sensitive; store in amber vials over Cu wire.

Figure 1: Two-step synthesis of the iodide precursor with QC checkpoints.

Method A: Negishi Coupling (The Scale-Up Standard)

Best for: Large-scale synthesis, batch consistency, and coupling with aryl chlorides/bromides.

This protocol utilizes Knochel’s "Turbo Grignard" concept adapted for Zinc: Zn insertion activated by LiCl .

Mechanism & Rationale

Direct insertion of Zinc into primary alkyl iodides is slow due to the passivation of the Zn surface. Lithium Chloride (LiCl) solubilizes the surface oxides and forms a soluble zincate species (

Protocol

-

Zinc Activation:

-

Flame-dry a Schlenk flask under Argon.

-

Add Zn dust (3.0 equiv) and LiCl (3.0 equiv).

-

Heat to 150 °C under vacuum for 1 h (removes water/traces of

). -

Cool to RT, backfill with Ar, add dry THF.

-

Activation: Add 5 mol% TMSCl and 1,2-dibromoethane. Reflux 5 min.

-

-

Insertion:

-

Add N-Boc-3-iodomethylpiperidine (1.0 equiv) in THF.

-

Stir at 30 °C for 12–24 h.

-

QC Check: Aliquot hydrolyzed with water. GCMS should show the de-iodinated product (3-methylpiperidine derivative).

-

-

Coupling (Negishi):

-

To the Organozinc solution, add the Aryl Bromide (0.8 equiv).

-

Add Catalyst:

(2 mol%) and SPhos (4 mol%) (or PEPPSI-iPr). -

Stir at RT (or 50 °C for unactivated aryl bromides) for 4–12 h.

-

Method B: Ni-Catalyzed Cross-Electrophile Coupling (XEC)

Best for: Medicinal chemistry arrays, parallel synthesis, and avoiding organometallic reagent preparation.

This method couples two electrophiles (Alkyl Iodide + Aryl Bromide) using a Nickel catalyst and a reducing agent (Zn). It avoids the sensitivity of pre-formed organometallics.[2]

Mechanism

The reaction proceeds via a radical chain mechanism.[3] Ni(0) undergoes oxidative addition with

Figure 2: Simplified catalytic cycle for Ni-catalyzed Cross-Electrophile Coupling.

Protocol (Adapted from Weix et al.)[2]

-

Setup: In a glovebox or purged vial.

-

Reagents:

-

Aryl Bromide (1.0 equiv).

-

N-Boc-3-iodomethylpiperidine (1.5 equiv).

-

Catalyst:

(10 mol%) + 4,4'-di-tBu-bipyridine (10 mol%). -

Reductant: Zn dust (2.0 equiv).

-

Solvent: DMPU/Pyridine (10:1) or DMA.[4]

-

-

Execution: Seal and stir vigorously at 60 °C for 12 h.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/DMPU), then brine.

Method C: Photoredox Giese Addition

Best for: Late-stage functionalization, attaching the piperidine to electron-deficient alkenes (Michael acceptors).

Protocol

-

Reagents: Alkyl Iodide (1.0 equiv), Michael Acceptor (e.g., methyl acrylate, 2.0 equiv).

-

Catalyst:

(1 mol%) or organic dyes (4CzIPN). -

Reductant: Hantzsch Ester or DIPEA (as sacrificial electron donor).

-

Conditions: Irradiate with Blue LEDs (450 nm) in DMF at RT.

-

Note: This forms a C-C bond at the

-position of the acceptor.

Summary of Methodologies

| Feature | Negishi Coupling | Cross-Electrophile (XEC) | Giese Addition |

| Coupling Partner | Aryl/Vinyl Halides | Aryl/Vinyl Halides | Electron-deficient Alkenes |

| Key Reagent | Zn dust / LiCl | Ni cat / Zn reductant | Photocatalyst / Blue LED |

| Sensitivity | High (Moisture sensitive) | Moderate (Requires inert atm) | Low (Tolerates air/moisture often) |

| Primary Utility | Scale-up (>10g) | Library Synthesis (mg) | Conjugate Addition |

| Stereocenter | Preserved | Preserved | Preserved |

References

-

Preparation of Organozinc Reagents: Krasovskiy, A., & Knochel, P. (2006).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link (Note: Describes the LiCl effect foundational to Zn insertion).

-

Cross-Electrophile Coupling: Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Nickel-Catalyzed Electrophile-Electrophile Coupling of Aryl Ketones with Alkyl Halides. Journal of the American Chemical Society.[6][7] Link

-

Photoredox Giese Reaction: Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis. Journal of the American Chemical Society.[6][7] Link (Foundational photoredox mechanisms applicable to alkyl halides).

-

General Review of Ni-Catalysis: Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. Link

Sources

- 1. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of Iodinated Piperidine Intermediates

Welcome to the technical support center for the purification of iodinated piperidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these critical building blocks. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and reproducibility of your experimental work.

Introduction to Purification Challenges

Iodinated piperidine intermediates are pivotal in the synthesis of a wide array of pharmaceuticals.[1][2] However, their purification can be fraught with challenges. The basic nature of the piperidine nitrogen can lead to problematic interactions with silica gel, while the iodine substituent introduces its own set of considerations, including potential instability and altered polarity.[3] Common impurities often include unreacted starting materials, byproducts from side reactions, and oxidation products.[1] A yellowish or brownish tint in your product, for instance, is often an indicator of oxidation.[4][5]

This guide will address the most effective purification techniques—column chromatography, recrystallization, and acid-base extraction—providing practical, field-proven insights to overcome common obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Column Chromatography

Q1: My iodinated piperidine is showing significant peak tailing on the silica gel column. What's happening and how can I fix it?

A: Peak tailing is a classic sign of strong interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.[3] This can lead to poor separation and even irreversible adsorption of your product.[3]

Troubleshooting Steps:

-

Baseline Neutralization: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica, minimizing the strong ionic interactions with your basic compound.

-

Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

-

Optimize Loading: Overloading the column can exacerbate tailing. A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[3]

Q2: I'm losing a significant amount of my iodinated piperidine on the column. Where is it going?

A: Product loss on a silica column can be due to several factors:

-

Irreversible Binding: As mentioned, the strong interaction with silica can lead to your compound not eluting at all.[3]

-

Compound Instability: Some iodinated compounds can be sensitive to the acidic nature of silica gel and may decompose on the column.[3]

-

Co-elution with Non-UV Active Impurities: If you are relying solely on UV detection, your product might be in mixed fractions with impurities that are not visible on a TLC plate stained with a UV indicator.

Solutions:

-

Minimize Residence Time: Use flash chromatography with a faster flow rate to reduce the time your compound is in contact with the silica.[3]

-

Alternative Purification Methods: If instability is suspected, recrystallization or acid-base extraction may be more suitable.[3]

-

Comprehensive Fraction Analysis: Use a variety of TLC staining techniques (e.g., potassium permanganate, iodine chamber) to visualize a broader range of potential impurities.

Recrystallization

Q3: My iodinated piperidine is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too fast.[6]

Troubleshooting Strategies:

-

Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This encourages the formation of well-defined crystals.[6]

-

Solvent System Optimization: The choice of solvent is critical. A good recrystallization solvent will dissolve your compound poorly at room temperature but completely upon heating.[1][3] If a single solvent doesn't work, a two-solvent system (a "good" solvent and a "poor" anti-solvent) can be effective.[1]

-

Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

-

Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

Q4: After recrystallization, my product is still impure. What are the likely causes?

A: Impurities after recrystallization can result from:

-

Inappropriate Solvent Choice: The solvent may be dissolving the impurities as well as the product, causing them to co-precipitate upon cooling.

-

Incomplete Removal of Mother Liquor: The impure solution can remain trapped within the crystal lattice or on the surface of the crystals.

-

Too Much Solvent: Using an excessive amount of solvent will reduce the yield and may not effectively remove impurities.

Solutions:

-

Systematic Solvent Screening: Test a range of solvents with varying polarities to find one that dissolves the impurities well at all temperatures but the desired product only when hot.[1]

-

Thorough Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]

-

Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

Acid-Base Extraction

Q5: The yield of my iodinated piperidine is low after performing an acid-base extraction. What could have gone wrong?

A: Low recovery in an acid-base extraction is often due to incomplete protonation or deprotonation, or issues with the extraction process itself.

Troubleshooting Checklist:

-

pH Verification: After adding acid to protonate the piperidine, check the pH of the aqueous layer to ensure it is sufficiently acidic. Similarly, when liberating the free base with a strong base, confirm that the aqueous layer is strongly basic.

-

Sufficient Mixing: Ensure thorough mixing of the aqueous and organic layers to facilitate the transfer of the compound between phases.

-

Emulsion Formation: Emulsions can trap your product at the interface of the two layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

-

Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to improve recovery.

Experimental Protocols & Data

Protocol 1: Column Chromatography with a Basic Modifier

-

Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

-

Column Packing: Pack the column with the slurry, ensuring there are no air bubbles.

-

Eluent Preparation: Prepare your eluent system (e.g., a mixture of ethyl acetate and hexane) and add 0.5% triethylamine by volume.

-